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Compound of Interest

Compound Name: 1H-Indol-3-ol

Cat. No.: B116627

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-
Indol-3-ol (also known as indoxyl), a key heterocyclic compound relevant in various fields,
including organic synthesis and drug development. This document details the expected
spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-Indol-3-ol. It is important to
note that a complete, experimentally verified dataset with full assignments is not readily
available in the public domain. Therefore, the data presented is a consolidation of reported
values and predicted data based on the analysis of the indole scaffold and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR (Proton NMR) Data for 1H-Indol-3-ol

Solvent: D20
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

H-1 (N-H) ~8.10 brs

H-2 ~6.85 s

H-4 7.51 d 738

H-5 7.16 t 75

H-6 7.27 t 76

H-7 7.30 d 8.0

Table 2: 3C NMR (Carbon NMR) Data for 1H-Indol-3-ol

Solvent: D20 (Predicted)

Carbon Chemical Shift (6, ppm)
C-2 ~123.5
C-3 ~135.0
C-3a ~128.0
c-4 ~121.0
C-5 ~122.5
C-6 ~120.0
C-7 ~112.0
C-7a ~137.0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1H-Indol-3-ol
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Wavenumber (cm~?)

Vibration Type

Functional Group

~3400-3300 O-H stretch Hydroxyl

~3350 N-H stretch Amine

~3100-3000 C-H stretch Aromatic

~1620-1580 C=C stretch Aromatic ring

~1470-1450 C=C stretch Aromatic ring

~1250-1200 C-O stretch Phenolic hydroxyl
~750-730 C-H bend (out-of-plane) ortho-disubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for 1H-Indol-3-ol

Solvent: Methanol

Wavelength (Amax, hm)

Molar Absorptivity (¢, M—*cm™?)

~220 ~25,000
~275 ~6,000
~290 (shoulder) ~5,000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indol-3-ol in 0.6-0.7 mL of a
deuterated solvent (e.g., Deuterium Oxide, D20, or DMSO-ds) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
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e Instrument Setup:

o Use a 400 MHz or higher field NMR spectrometer.

o Tune and shim the probe to the specific solvent and sample.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

o Use a standard pulse sequence for proton NMR (e.g., 'zg30').

o Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A
relaxation delay of 1-2 seconds is typically sufficient.

o Data Acquisition: Acquire the Free Induction Decay (FID).

» Data Processing:

o Apply a Fourier transform to the FID.

o Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., D20 at 6 4.79 ppm).

o Integrate the peaks to determine the relative number of protons.

o Analyze the multiplicities and coupling constants to elucidate the proton-proton
connectivities.

2.1.2. 13C NMR Spectroscopy

o Sample Preparation: A more concentrated sample is generally required for 33C NMR.
Dissolve 20-50 mg of 1H-Indol-3-ol in 0.6-0.7 mL of a deuterated solvent.

e Instrument Setup:

o Use a spectrometer with a carbon-observe probe.

o Tune and shim the probe.
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o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160
ppm).

o Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each
carbon, which simplifies the spectrum.

o A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are typically necessary due to the low natural abundance and longer relaxation
times of the 13C nucleus.

» Data Acquisition: Acquire the FID.

» Data Processing:
o Apply a Fourier transform to the FID.
o Phase correct the spectrum.

o Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g.,
DMSO-ds at & 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (Solid):
o KBr Pellet Method: Grind a small amount (1-2 mg) of 1H-Indol-3-ol with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained. Press the powder into a transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact.

¢ Instrument Setup:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal) to subtract atmospheric and instrumental interferences.
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o Set the spectral range (e.g., 4000-400 cm™1).

o Select the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.

o Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 1H-Indol-3-ol of a known concentration (e.g., 1 mg/mL) in a
UV-grade solvent (e.g., methanol or ethanol).

o Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the
spectrophotometer (typically 0.1-1.0 AU).

e Instrument Setup:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
o Set the desired wavelength range for scanning (e.g., 200-400 nm).

» Data Acquisition:

o Record a baseline spectrum with the blank solution in both the sample and reference
beams.

o Replace the blank in the sample beam with the cuvette containing the 1H-Indol-3-ol
solution.

o Acquire the UV-Vis absorption spectrum.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and, if the
concentration is known accurately, calculate the molar absorptivity (€) using the Beer-
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Lambert law (A = ecl).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1H-
Indol-3-ol.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1H-Indol-3-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116627#spectroscopic-analysis-of-1h-indol-3-ol-nmr-
ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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